Loribid

Description

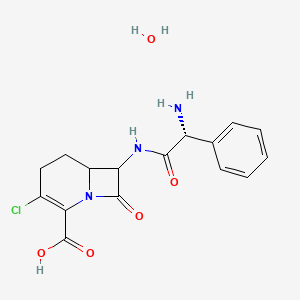

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClN3O5 |

|---|---|

Molecular Weight |

367.78 g/mol |

IUPAC Name |

7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1 |

InChI Key |

GPYKKBAAPVOCIW-HZKXUOCSSA-N |

SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |

Isomeric SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |

Origin of Product |

United States |

Foundational & Exploratory

Loracarbef's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of loracarbef, a synthetic carbacephem antibiotic, against gram-positive bacteria. Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. This is achieved through the targeted inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This document summarizes the available quantitative data on the susceptibility of key gram-positive pathogens to loracarbef, details the experimental protocols for assessing its antimicrobial activity and target engagement, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally analogous to second-generation cephalosporins, it is a chemical derivative of cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, a modification that confers enhanced chemical stability. Its spectrum of activity includes a range of gram-positive and gram-negative bacteria. This guide focuses specifically on its interaction with and effects on gram-positive organisms, a critical area of interest for antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of loracarbef against gram-positive bacteria is the disruption of peptidoglycan synthesis, an indispensable component of the bacterial cell wall.[1] This process can be delineated into the following key stages:

-

Target Binding: Loracarbef covalently binds to the active site of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1]

-

Inhibition of Transpeptidation: PBPs are transpeptidases that catalyze the final step in peptidoglycan assembly: the cross-linking of peptide side chains of adjacent glycan strands. This cross-linking is vital for the structural rigidity and integrity of the cell wall. By binding to PBPs, loracarbef inhibits this crucial transpeptidation reaction.[1]

-

Cell Wall Destabilization: The inhibition of PBP activity prevents the formation of a stable, cross-linked peptidoglycan mesh. This leads to the synthesis of a weakened and defective cell wall.[1]

-

Bacterial Cell Lysis: A compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and, consequently, bacterial death.[1]

Quantitative Data: In Vitro Susceptibility of Gram-Positive Bacteria

The in vitro activity of loracarbef against clinically relevant gram-positive pathogens is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Gram-Positive Bacterium | MIC Range (μg/mL) | MIC90 (μg/mL) | Citation(s) |

| Streptococcus pneumoniae | 0.25 - 2.0 | 2.0 | [2][3] |

| Staphylococcus aureus (β-lactamase negative) | 1.0 - 2.0 | 2.0 | [2] |

| Staphylococcus aureus (β-lactamase positive) | 8.0 | 8.0 | [2] |

| Streptococcus pyogenes | ≤0.06 - 1.0 | 1.0 | [2] |

Note: Loracarbef is inactive against methicillin-resistant strains of S. aureus.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the minimum concentration of loracarbef that inhibits the growth of a specific gram-positive bacterium.

Materials:

-

Pure culture of the gram-positive test bacterium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae[5]

-

Loracarbef powder

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Inoculum Preparation:

-

From an overnight culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[6]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]

-

-

Preparation of Loracarbef Dilutions:

-

Prepare a stock solution of loracarbef in a suitable solvent and dilute it further in CAMHB to twice the highest desired test concentration.

-

In a 96-well plate, add 100 μL of CAMHB to all wells except the first column.

-

Add 200 μL of the twice-concentrated loracarbef solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 μL from the last well in the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 μL of the prepared bacterial inoculum to each well containing the loracarbef dilutions, resulting in a final volume of 200 μL and the desired final antibiotic concentrations and bacterial density.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[7]

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of loracarbef at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.[6]

-

Penicillin-Binding Protein (PBP) Binding Assay

This competitive binding assay is used to determine the affinity of loracarbef for specific PBPs. It involves competing loracarbef with a fluorescently labeled β-lactam, such as Bocillin-FL, for binding to PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs from the target gram-positive organism.

-

Loracarbef

-

Bocillin-FL (fluorescent penicillin derivative)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

Protocol:

-

Membrane Preparation:

-

Grow the gram-positive bacteria to mid-log phase and harvest by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Competitive Binding:

-

In separate tubes, pre-incubate the membrane preparation with a range of concentrations of loracarbef for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

-

Include a control sample with no loracarbef.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL to each tube and incubate for a further defined period (e.g., 15 minutes at 37°C) to label any PBPs not bound by loracarbef.

-

-

SDS-PAGE and Visualization:

-

Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different loracarbef concentration lanes.

-

The concentration of loracarbef that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control lane, is determined as the IC50 value. This value is an inverse measure of the binding affinity of loracarbef for that particular PBP.

-

Visualizations

Mechanism of Action of Loracarbef

Caption: Loracarbef inhibits bacterial cell wall synthesis by binding to PBPs.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Loracarbef is a bactericidal agent that effectively targets and disrupts the cell wall synthesis of gram-positive bacteria through the inhibition of penicillin-binding proteins. While specific quantitative data on its binding affinity to individual PBPs is not extensively documented in recent literature, its in vitro efficacy is well-established through MIC data. The experimental protocols detailed in this guide provide a framework for the continued investigation of loracarbef and other β-lactam antibiotics, which is crucial for understanding their mechanisms of action and for the development of new therapeutic strategies to combat bacterial infections. Further research to elucidate the specific PBP selectivity profile of loracarbef in key gram-positive pathogens would provide a more complete understanding of its antibacterial activity.

References

- 1. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors [mdpi.com]

- 2. In vitro susceptibilities of common pediatric pathogens to LY163892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Loracarbef (LY163892) versus cefaclor in the treatment of bacterial skin and skin-structure infections in an adult population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stability of Loribid (Loracarbef)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stability of Loribid, a brand name for the antibiotic loracarbef. As a carbacephem β-lactam antibiotic, loracarbef exhibits enhanced chemical stability compared to its cephalosporin analogues, a key attribute influencing its formulation, storage, and therapeutic efficacy. This document details its structural features, physicochemical properties, and stability profile under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside a summary of degradation pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of loracarbef.

Chemical Structure and Physicochemical Properties

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class.[1] Chemically, it is an analog of cefaclor where a methylene group replaces the sulfur atom in the dihydrothiazine ring, a structural modification that confers greater chemical stability.[2][3]

IUPAC Name: (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate[1]

Synonyms: this compound, LY 163892 monohydrate[1]

CAS Number: 76470-66-1[1]

Structural Formula

The chemical structure of loracarbef is presented below:

Caption: Chemical Structure of Loracarbef.

Physicochemical Properties

A summary of the key physicochemical properties of loracarbef is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ClN₃O₄·H₂O | [1] |

| Molecular Weight | 367.78 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 205-215 °C (with decomposition) | [5] |

Chemical Stability

The enhanced chemical stability of loracarbef is a hallmark of its molecular design.[1][6] This section details its stability profile under various conditions.

pH-Dependent Stability in Solution

The stability of loracarbef in aqueous solutions is highly dependent on pH. It exhibits a characteristic U-shaped pH-stability profile, with maximum stability observed at its isoelectric point.[4] This behavior is typical for zwitterionic cephalosporins.[4] Notably, loracarbef is significantly more stable in solution compared to cefaclor and cephalexin.[4] For instance, in a pH 7.4 phosphate buffer, loracarbef was found to be 130-150 times more stable than cefaclor.[4]

It is important to note that certain buffer systems can influence the rate of hydrolysis. Acetate, borate, citrate, and particularly phosphate buffers have been shown to have a catalytic effect on the hydrolysis of loracarbef.[4]

Degradation Pathways

Forced degradation studies have been conducted to elucidate the degradation pathways of loracarbef. The primary degradation mechanism is hydrolysis of the β-lactam ring, especially under acidic and basic conditions.

A study on the aqueous degradation of loracarbef under moderately acidic conditions (pH 2.7-4.3) identified ten degradation products.[7] The formation of these products is proposed to occur through the following pathways:

-

Hydrolysis of the β-lactam ring: This initial step leads to the formation of an unstable intermediate that undergoes further structural changes in the six-membered heterocyclic ring, resulting in five distinct degradation products.[7]

-

Intermolecular reactions: Four dimeric structures with peptide linkages are formed through intermolecular reactions of loracarbef.[7]

-

Oxidation: One degradation product results from the oxidation of the primary amine to a hydroxylamine.[7]

The proposed degradation pathway of loracarbef in an acidic aqueous solution is illustrated in the following diagram:

Caption: Proposed degradation pathways of loracarbef in acidic solution.

Stability in Biological Matrices

Stability studies in human plasma have shown that loracarbef is stable for at least 24 hours at room temperature and for at least twelve months when stored at -20°C.[8]

Quantitative Stability Data

Forced degradation studies are essential to determine the intrinsic stability of a drug substance. The following table summarizes the expected degradation of loracarbef under various stress conditions as per ICH guidelines. Note: Specific quantitative data from publicly available literature is limited. The following represents a typical stability profile for a molecule of this class.

| Stress Condition | Condition Details | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant Degradation |

| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Significant Degradation |

| Oxidative | 6% H₂O₂ at RT for 24h | Moderate Degradation |

| Thermal (Solid) | 105°C for 48h | Minimal to Moderate Degradation |

| Photolytic (Solid) | ICH Q1B conditions | Minimal Degradation |

| Photolytic (Solution) | ICH Q1B conditions | Moderate Degradation |

Experimental Protocols

A stability-indicating analytical method is crucial for the accurate determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. A high-performance liquid chromatography (HPLC) method is the standard for this purpose.

Stability-Indicating HPLC Method

The following protocol outlines a typical stability-indicating HPLC method for the analysis of loracarbef and its degradation products.

Chromatographic Conditions:

-

Column: Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column[8]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.02 M Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detector: UV at 265 nm[8]

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of loracarbef reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution (Forced Degradation): Subject loracarbef to the stress conditions outlined in Section 3. After the specified time, neutralize the solution if necessary (for acid and base hydrolysis samples) and dilute with the mobile phase to a suitable concentration.

-

Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

Loracarbef possesses a carbacephem structure that confers enhanced chemical stability compared to traditional cephalosporins. Its stability is, however, influenced by pH, with hydrolysis of the β-lactam ring being the primary degradation pathway. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and stability of loracarbef. The information and protocols presented herein are intended to support the development of robust formulations and analytical methods for this important antibiotic. Further research to quantify degradation under a broader range of conditions and to fully characterize all degradation products would be beneficial for a complete understanding of loracarbef's stability profile.

References

- 1. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous acidic degradation of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Loracarbef: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic oral antibiotic belonging to the carbacephem class, a structural analog of the second-generation cephalosporins.[1] Its unique structure, where a methylene group replaces the sulfur atom in the dihydrothiazine ring, confers enhanced chemical stability.[1] Loracarbef exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, making it effective against a range of common pathogens encountered in community-acquired infections.[2][3] This technical guide provides an in-depth analysis of the antimicrobial spectrum of loracarbef, presenting quantitative in vitro activity data, detailed experimental methodologies for susceptibility testing, and visualizations of its mechanism of action and resistance pathways.

In Vitro Antimicrobial Activity

The in vitro activity of loracarbef has been evaluated against a variety of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, providing a quantitative measure of its potency. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Loracarbef demonstrates good activity against many Gram-positive aerobes, particularly Streptococcus species. Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[1]

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | 2,644 | - | 0.25-2.0 | - |

| Streptococcus pyogenes | - | - | ≤0.06-1.0 | - |

| Staphylococcus aureus (β-lactamase negative) | - | - | 1.0-2.0 | - |

| Staphylococcus aureus (β-lactamase positive) | - | - | 8.0 | - |

Note: Loracarbef is inactive against methicillin-resistant strains of S. aureus.[1]

Gram-Negative Aerobes

Loracarbef is effective against several common Gram-negative pathogens, including β-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis.[1][2]

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae (β-lactamase negative) | - | - | 0.25-8.0 | - |

| Haemophilus influenzae (β-lactamase positive) | - | - | 0.5-16.0 | - |

| Moraxella catarrhalis (β-lactamase negative) | - | - | 0.12-0.25 | - |

| Moraxella catarrhalis (β-lactamase positive) | - | - | 0.5-8.0 | - |

| Escherichia coli | - | - | 2.0-25 | - |

| Klebsiella pneumoniae | - | - | 0.25-8.0 | - |

| Proteus mirabilis | - | - | 1.0-8.0 | - |

Anaerobic Bacteria

Data on the in vitro activity of loracarbef against anaerobic bacteria is limited in the available literature. While some second-generation cephalosporins exhibit activity against certain anaerobes, specific MIC data for loracarbef against key anaerobic pathogens such as Bacteroides fragilis and Clostridium species are not extensively reported. Further research is required to fully elucidate its spectrum of activity against this class of bacteria.

Experimental Protocols

The determination of the in vitro activity of loracarbef, as summarized in the tables above, is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols to ensure reproducibility and accuracy of these tests.[1][4] The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI Guidelines)

This protocol outlines the fundamental steps for determining the MIC of loracarbef against aerobic bacteria.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of loracarbef is prepared from a powder of known potency.

-

The powder is dissolved in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microdilution Plates:

-

A series of twofold dilutions of the loracarbef stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

These dilutions are dispensed into the wells of a 96-well microtiter plate to achieve final concentrations typically ranging from 0.06 to 128 µg/mL.

-

A growth control well (broth without antibiotic) and a sterility control well (broth only) are included on each plate.

3. Inoculum Preparation:

-

Bacterial colonies from an 18-24 hour pure culture on an appropriate agar medium are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

The prepared microtiter plates are inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.

5. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth.

-

The MIC is recorded as the lowest concentration of loracarbef that completely inhibits the visible growth of the organism.

Mechanism of Action and Resistance

Mechanism of Action

Like other β-lactam antibiotics, loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[2] PBPs are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provide structural integrity to the cell wall. By inhibiting PBP activity, loracarbef disrupts this process, leading to the formation of a defective and weakened cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2]

Mechanisms of Resistance

Bacterial resistance to loracarbef, and β-lactam antibiotics in general, can occur through several mechanisms.

-

Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes.[5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Loracarbef has demonstrated stability in the presence of some, but not all, bacterial β-lactamases.[2]

-

Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of loracarbef.[6][7] This is a significant mechanism of resistance in organisms such as Streptococcus pneumoniae.[6] Mutations in the genes encoding PBPs, particularly PBP2a, can lead to a decreased susceptibility to loracarbef and other β-lactam antibiotics.[6][7]

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of loracarbef into the cell, thereby reducing its access to the target PBPs.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport loracarbef out of the cell, preventing it from reaching a high enough concentration to be effective.

Conclusion

Loracarbef is a carbacephem antibiotic with a well-defined spectrum of activity against common Gram-positive and Gram-negative pathogens responsible for community-acquired infections. Its efficacy is supported by extensive in vitro susceptibility data. Understanding its mechanism of action and the prevalent resistance mechanisms is crucial for its appropriate clinical use and for guiding future drug development efforts. The standardized methodologies for susceptibility testing, such as those provided by the CLSI, are essential for the accurate assessment of its antimicrobial activity and for monitoring the emergence of resistance. Further investigation into its activity against anaerobic bacteria is warranted to complete our understanding of its full antimicrobial spectrum.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of β-lactam resistance in Streptococcus pneumoniae. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Purification of Loracarbef

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the second-generation cephalosporins. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the core synthesis and purification methods for loracarbef, with a focus on enantioselective routes and the preparation of the stable crystalline monohydrate form. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the development and manufacturing of this important antibiotic.

Synthetic Pathways

The synthesis of loracarbef has been approached through various routes, with a significant focus on enantioselective methods to produce the desired stereoisomer. A key strategy involves the construction of the bicyclic carbacephem nucleus from a chiral amino acid precursor.

Enantioselective Synthesis from (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA)

A highly efficient and enantioselective synthesis of the loracarbef nucleus starts from the unnatural amino acid (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA).[1] This key intermediate can be derived from the enzyme-catalyzed condensation of glycine and 4-pentenaldehyde.[1] The synthesis proceeds through the formation of a β-lactam ring followed by the construction of the second ring via a Dieckmann cyclization.

A critical step in this pathway is the formation of the β-lactam ring, which can be achieved through a Mitsunobu reaction.[1] This reaction facilitates the intramolecular cyclization of a β-hydroxy amino acid derivative. Following the formation of the azetidinone ring, the second ring of the carbacephem core is constructed. The Dieckmann cyclization is a key reaction in this stage, enabling the formation of the six-membered ring fused to the β-lactam.[1]

Purification Methods

The purification of loracarbef is crucial to obtain a stable and highly pure active pharmaceutical ingredient (API). The most common and well-documented method involves the preparation of the crystalline monohydrate form, which offers enhanced stability. This is often achieved through the conversion of various solvated forms of loracarbef.

Preparation of Crystalline Loracarbef Monohydrate

A widely used industrial method for purifying loracarbef involves the preparation of an isopropanol solvate, which is then converted to the stable monohydrate. This process avoids the filtration challenges associated with the direct crystallization of the fine, "hair-like" crystals of loracarbef monohydrate.

The general workflow involves:

-

Dissolution: A solvated form of loracarbef, such as the bis(DMF)solvate, is dissolved in a mixture of isopropanol and water, often with the addition of an acid like hydrochloric acid to facilitate dissolution.

-

Decolorization: The solution is treated with activated carbon to remove colored impurities.

-

Crystallization of Isopropanolate: The pH of the solution is adjusted with a base, such as ammonia, to precipitate the loracarbef isopropanolate.

-

Conversion to Anhydrate: The isolated isopropanolate is dried under vacuum at an elevated temperature to form the crystalline anhydrate.

-

Hydration to Monohydrate: The anhydrate is then exposed to a high relative humidity environment to yield the stable crystalline loracarbef monohydrate.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and purification of loracarbef based on available literature and patent information.

Table 1: Purification of Loracarbef via Isopropanolate

| Step | Parameter | Value | Reference |

| Dissolution | Solvent System | Isopropanol, Deionized Water | US5580977A |

| Acid for Dissolution | Hydrochloric Acid | US5580977A | |

| Temperature | 20-25 °C | US5580977A | |

| Crystallization | Precipitating Agent | Ammonia (28%) | US5580977A |

| Final pH | 5.8 - 6.2 | US5580977A | |

| Drying to Anhydrate | Temperature | 50 - 100 °C | US5580977A |

| Hydration | Relative Humidity | 90 - 100% | US5580977A |

| Temperature | 50 - 100 °C | US5580977A |

Experimental Protocols

Protocol 1: Preparation of Loracarbef Isopropanolate

Materials:

-

Loracarbef bis(DMF)solvate

-

Isopropyl alcohol

-

Deionized water

-

Hydrochloric acid

-

Activated carbon

-

Ammonia (28%)

Procedure:

-

Combine 42.3 kg of loracarbef bis(DMF) solvate with 440 L of isopropyl alcohol and 25 L of deionized water in a suitable reaction vessel.

-

Add 10 kg of hydrochloric acid to the mixture and stir for 15 minutes. If dissolution is incomplete, add additional hydrochloric acid in 500 g increments until a clear solution is obtained (target pH ~0.7).

-

Rinse the tank walls with 22 L of deionized water.

-

Prepare a slurry of 1.5 kg of activated carbon in 6 L of water and add it to the reaction mixture.

-

Stir the mixture for 20 minutes and then filter to remove the activated carbon. Rinse the tank with 10 L of deionized water.

-

To the filtrate, slowly add 28% ammonia until the pH of the solution is between 5.8 and 6.2 to precipitate the loracarbef isopropanolate.

-

Filter the crystallized product and wash the filter cake with isopropyl alcohol.

-

Dry the filter cake in a vacuum dryer at a temperature between 42 and 48 °C.

Protocol 2: Conversion of Loracarbef Isopropanolate to Loracarbef Monohydrate

Materials:

-

Loracarbef isopropanolate

Procedure:

-

Dry the loracarbef isopropanolate at a temperature between 50 °C and 100 °C to obtain the crystalline anhydrate form.

-

Expose the crystalline anhydrate to a relative humidity of 90% to 100% at a temperature between 50 °C and 100 °C.

-

For example, place the anhydrate in a dryer with the temperature set between 65 °C and 75 °C and inject steam to maintain a relative humidity of 95% to 100%.

-

Maintain these conditions for approximately three hours, or until conversion to the monohydrate is complete, which can be monitored by analytical techniques such as Karl Fischer titration for water content and X-ray powder diffraction.

Protocol 3: Chromatographic Analysis of Loracarbef

High-performance liquid chromatography (HPLC) is a suitable method for monitoring the purity of loracarbef and its intermediates.

HPLC Conditions:

-

Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column

-

Mobile Phase: A suitable mixture of acetonitrile, methanol, water, and glacial acetic acid.

-

Detection: UV at 265 nm

-

Quantitation Limit: Approximately 0.5 µg/ml for loracarbef.

Sample Preparation:

-

Plasma: Extract the sample using a C18 solid-phase extraction cartridge.

-

Urine: Dilute the sample with water and inject directly.

Conclusion

The synthesis and purification of loracarbef, particularly the enantioselective synthesis of its core structure and the controlled crystallization of its stable monohydrate form, are critical for the production of a high-quality pharmaceutical product. The methods outlined in this guide, derived from scientific literature and patent filings, provide a detailed framework for researchers and drug development professionals. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation and optimization of loracarbef manufacturing processes. Further research and development may focus on greener synthetic routes and more efficient purification techniques to enhance the overall process economy and sustainability.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Loracarbef: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro pharmacokinetic and pharmacodynamic properties of loracarbef, a synthetic carbacephem antibiotic. Loracarbef is structurally related to the second-generation cephalosporins and exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential mechanisms and workflows to support research and development in the field of antimicrobial agents.

Pharmacodynamics: In Vitro Susceptibility

The in vitro potency of an antibiotic is primarily determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Loracarbef has demonstrated a broad spectrum of activity against common respiratory and urinary tract pathogens.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for loracarbef against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of Loracarbef Against Key Respiratory Pathogens

| Bacterial Species | β-Lactamase Production | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Streptococcus pneumoniae | - | 0.25 - 2.0 | - | 0.25 - 2.0[1] |

| Haemophilus influenzae | Positive | 0.5 - 16.0 | - | 0.5 - 16.0[1] |

| Negative | 0.25 - 8.0 | - | 0.25 - 8.0[1] | |

| Moraxella catarrhalis | Positive | 0.5 - 8.0 | - | 0.5 - 8.0[1] |

| Negative | 0.12 - 0.25 | - | 0.12 - 0.25[1] | |

| Streptococcus pyogenes | - | ≤0.06 - 1.0 | - | ≤0.06 - 1.0[1] |

Table 2: In Vitro Activity of Loracarbef Against Other Common Pathogens

| Bacterial Species | β-Lactamase Production | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus | Positive | - | - | 8.0[1] |

| Negative | - | - | 1.0 - 2.0[1] | |

| Escherichia coli | - | 2.0 - 25 | - | 2.0 - 25[1] |

| Klebsiella pneumoniae | - | 0.25 - 8.0 | - | 0.25 - 8.0[1] |

| Proteus mirabilis | - | 1.0 - 8.0 | - | 1.0 - 8.0[1] |

Mechanism of Action

Loracarbef, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.

Beta-Lactamase Stability

The effectiveness of β-lactam antibiotics can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Loracarbef is a carbacephem, a class of β-lactams with a carbon atom substituted for the sulfur atom in the dihydrothiazine ring, which confers greater chemical stability compared to cephalosporins like cefaclor.[3] However, its activity can still be affected by high levels of β-lactamase production, as evidenced by the higher MIC values for β-lactamase-positive strains of H. influenzae and M. catarrhalis.

Pharmacokinetics: In Vitro Parameters

While most pharmacokinetic data for loracarbef is derived from in vivo studies, certain parameters can be assessed in vitro to understand its disposition and potential for target site penetration.

Protein Binding

The extent to which an antibiotic binds to plasma proteins is a critical determinant of its free (unbound) concentration, which is the fraction available for antimicrobial activity. The in vitro protein binding of loracarbef has not been extensively and consistently reported in the literature. However, for cephalosporins, protein binding can range from low to high. It is important to consider that only the unbound fraction of the drug is microbiologically active.

Table 3: In Vitro Pharmacokinetic Parameters of Loracarbef

| Parameter | Value | Comments |

| Protein Binding | Not consistently reported | As a β-lactam, only the unbound fraction is active. |

Time-Dependent Killing and Post-Antibiotic Effect

The pharmacodynamics of β-lactam antibiotics are often time-dependent, meaning their efficacy is more closely related to the duration of time the concentration remains above the MIC rather than the peak concentration.

Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing over time at various antibiotic concentrations. While specific in vitro time-kill curves for loracarbef are not widely published, studies on its bactericidal activity in serum (an ex vivo model) indicate that its bioactivity is correlated with the concentration-to-MIC ratio.[4] A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Loracarbef has been shown to exhibit a PAE against Staphylococcus aureus and Streptococcus pneumoniae, which is comparable to that of cefaclor and is concentration-dependent. This effect is more pronounced against Gram-positive cocci.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacokinetics and pharmacodynamics of loracarbef.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of loracarbef is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and the suspension is standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of loracarbef in which there is no visible turbidity (growth).

In Vitro Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Bacterial Culture: A standardized inoculum of the test organism (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth.

-

Antibiotic Exposure: Loracarbef is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each loracarbef concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

In Vitro Protein Binding Assay by Ultrafiltration

This method is used to determine the percentage of a drug that is bound to plasma proteins.

Protocol:

-

Sample Preparation: Loracarbef is added to human plasma at a clinically relevant concentration.

-

Ultrafiltration: The plasma sample is placed in an ultrafiltration device containing a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug).

-

Centrifugation: The device is centrifuged to separate the protein-free ultrafiltrate from the protein-containing retentate.

-

Concentration Measurement: The concentration of loracarbef is measured in the initial plasma sample and in the ultrafiltrate using a validated analytical method (e.g., HPLC).

-

Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Conclusion

This technical guide has summarized the key in vitro pharmacokinetic and pharmacodynamic characteristics of loracarbef. The provided data on its MIC against a range of pathogens, coupled with an understanding of its mechanism of action, time-dependent killing properties, and post-antibiotic effect, offer valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a foundation for further investigation and comparative analysis of this carbacephem antibiotic. While specific quantitative data for some in vitro parameters like protein binding and time-kill kinetics are not extensively available in the public domain, the information presented herein provides a comprehensive overview of loracarbef's in vitro profile.

References

- 1. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bactericidal titers of loracarbef (LY 163892) in serum and killing rates in volunteers receiving 400 versus 200 milligrams - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Loracarbef: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Loracarbef, marketed under the trade name Lorabid, is a synthetic carbacephem antibiotic. Structurally related to the second-generation cephalosporins, it has been utilized in the treatment of a variety of bacterial infections. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of loracarbef, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.

Discovery and Development History

Loracarbef was developed as a second-generation oral antibiotic with a broad spectrum of activity against common pathogens responsible for respiratory, skin, and urinary tract infections. It received FDA approval in 1991.[1] As a carbacephem, loracarbef is a structural analog of cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, a modification that confers greater chemical stability.[2] While the brand name Lorabid is no longer marketed in the United States, the study of its development provides valuable insights into the evaluation of beta-lactam antibiotics.

Mechanism of Action

Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Like other β-lactam antibiotics, its primary target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] PBPs are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[5]

The bacterial cell wall is a rigid, mesh-like structure that provides structural integrity and protects the bacterium from osmotic lysis. It is composed of long polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[3][6] This cross-linking reaction is catalyzed by the transpeptidase activity of PBPs.[5]

Loracarbef, with its structural similarity to the D-alanyl-D-alanine terminal of the peptide side chains, acts as a suicide inhibitor of these transpeptidases.[5] It forms a stable, covalent acyl-enzyme complex with the active site of the PBP, rendering the enzyme inactive.[5] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]

Preclinical Development: In Vitro Activity

The antibacterial spectrum of loracarbef has been extensively characterized through in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antibiotic. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for loracarbef against a range of common bacterial pathogens.

| Bacterial Species | β-lactamase Status | MIC90 (µg/mL) Range |

| Streptococcus pneumoniae | - | 0.25 - 2.0 |

| Moraxella catarrhalis | Positive | 0.5 - 8.0 |

| Negative | 0.12 - 0.25 | |

| Haemophilus influenzae | Positive | 0.5 - 16.0 |

| Negative | 0.25 - 8.0 | |

| Escherichia coli | - | 2.0 - 25 |

| Klebsiella pneumoniae | - | 0.25 - 8.0 |

| Proteus mirabilis | - | 1.0 - 8.0 |

| Streptococcus pyogenes | - | ≤0.06 - 1.0 |

| Staphylococcus aureus | Positive | 8.0 |

| Negative | 1.0 - 2.0 |

Data compiled from a review of literature.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) for loracarbef is typically performed using the broth microdilution method according to established standards.

1. Preparation of Antimicrobial Agent:

-

A stock solution of loracarbef is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

-

A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate, containing a specific concentration of loracarbef, is inoculated with the standardized bacterial suspension.

-

Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of loracarbef that completely inhibits visible bacterial growth.

Clinical Development: Pharmacokinetics

The pharmacokinetic profile of loracarbef has been well-characterized in healthy adult volunteers. Following oral administration, the drug is well absorbed and primarily excreted unchanged in the urine.

| Parameter | 200 mg Capsule | 400 mg Capsule | 400 mg Suspension |

| Cmax (µg/mL) | ~8 | ~14 | ~17 |

| Tmax (hours) | ~1.2 | ~1.2 | ~0.8 |

| T1/2 (hours) | ~1.0 | ~1.0 | ~1.0 |

| Protein Binding (%) | \multicolumn{3}{c | }{~25} | |

| Bioavailability (%) | \multicolumn{3}{c | }{~90} |

Data compiled from prescribing information and clinical studies.[8][9]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of loracarbef in healthy volunteers would follow a protocol similar to the one outlined below.

1. Study Design:

-

An open-label, single-dose, crossover or parallel-group study design.

-

Subjects are healthy adult volunteers who have provided informed consent.

-

Exclusion criteria include a history of clinically significant medical conditions, allergies to β-lactam antibiotics, and recent use of other medications.

2. Drug Administration:

-

Subjects are administered a single oral dose of loracarbef (e.g., 200 mg or 400 mg capsule or suspension) after an overnight fast.

3. Sample Collection:

-

Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours).

-

Urine samples are collected over a specified period (e.g., 0-24 hours).

4. Bioanalytical Method:

-

Plasma and urine concentrations of loracarbef are determined using a validated high-performance liquid chromatography (HPLC) method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2, are calculated from the plasma concentration-time data using non-compartmental analysis.

Clinical Efficacy

The clinical efficacy of loracarbef has been evaluated in numerous clinical trials for various infections. For example, in the treatment of uncomplicated skin and skin structure infections, loracarbef has demonstrated comparable efficacy to other oral antibiotics such as cefaclor.

| Clinical Outcome | Loracarbef (200 mg twice daily) | Cefaclor (250 mg three times daily) |

| Favorable Clinical Response | 93.3% (84/90) | 95.2% (79/83) |

| Pathogen Eradication | 92.2% (83/90) | 89.2% (74/83) |

Data from a randomized, double-blind, multicenter trial in adults with skin and skin-structure infections.[2]

Conclusion

Loracarbef is a well-characterized carbacephem antibiotic with a mechanism of action typical of β-lactam agents. Its development was supported by extensive preclinical and clinical research, establishing its in vitro activity, pharmacokinetic profile, and clinical efficacy. While no longer actively marketed, the data and methodologies associated with the development of loracarbef remain a valuable reference for the scientific and drug development community.

References

- 1. A Phase 1, Open-Label, Randomized, Two-Part Study in Healthy Adult Volunteers to Evaluate the Bioavailability of the Maribavir Powder for Oral Suspension, as Well as Food Effect and Impact of Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ossila.com [ossila.com]

Solubility Profile of Loracarbef: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of loracarbef, a carbacephem antibiotic, in various common laboratory solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and various in vitro and in vivo studies. This document compiles available quantitative solubility data, addresses inconsistencies in reported values, and presents a detailed experimental protocol for determining the solubility of loracarbef. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and pharmaceutical sciences.

Introduction

Loracarbef is a synthetic, orally administered β-lactam antibiotic belonging to the carbacephem class. Structurally similar to the second-generation cephalosporins, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The solubility of loracarbef is a crucial physicochemical property that influences its dissolution rate, bioavailability, and the design of effective drug delivery systems. This guide focuses on the solubility of loracarbef in a range of laboratory solvents, providing a foundation for further research and development.

Physicochemical Properties of Loracarbef

Loracarbef's solubility is influenced by its zwitterionic nature, possessing both an acidic carboxylic acid group and a basic amino group. This characteristic results in a U-shaped pH-solubility profile, with the lowest solubility observed at its isoelectric point (approximately pH 6.0) and increased solubility in both acidic and alkaline conditions[1][2].

Quantitative Solubility of Loracarbef

The following table summarizes the available quantitative solubility data for loracarbef in various laboratory solvents. It is important to note that discrepancies exist in the literature, particularly for the solubility of loracarbef in water and Dimethyl Sulfoxide (DMSO). These are noted in the table.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | H₂O | ~10 - 11.2[1] | Not Specified | A significantly lower value of 0.325 mg/mL has also been reported.[3] The higher value is more frequently cited. |

| Methanol | CH₃OH | 30[1] | Not Specified | - |

| 0.1 N Hydrochloric Acid | HCl (aq) | 18.4[1] | Not Specified | Demonstrates increased solubility in acidic conditions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | "Soluble" / "Slightly Soluble" | Not Specified | Reports are conflicting. One source states it is "soluble," while another describes it as "slightly soluble".[1][4][5] Further experimental verification is recommended. |

| Ethanol | C₂H₅OH | Data Not Available | - | - |

| Acetone | (CH₃)₂CO | Data Not Available | - | - |

| Acetonitrile | CH₃CN | Data Not Available | - | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data Not Available | - | - |

Experimental Protocol for Solubility Determination

To address the gaps in the available data and to allow for independent verification, a detailed experimental protocol for determining the solubility of loracarbef is provided below. This method combines the widely accepted shake-flask technique for achieving equilibrium with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

Materials and Equipment

-

Loracarbef reference standard

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DMF) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Volumetric flasks and pipettes

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts, acids)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of loracarbef solubility.

Caption: General workflow for determining loracarbef solubility.

Detailed Methodologies

4.3.1. Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of loracarbef to a series of vials. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

4.3.2. HPLC Analysis

An HPLC method is recommended for the accurate quantification of loracarbef in the filtered solutions. A previously reported HPLC method for loracarbef in biological fluids can be adapted for this purpose.

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used for the separation of cephalosporins. The exact composition should be optimized to achieve good peak shape and resolution.

-

Detection: UV detection at a wavelength of approximately 265 nm is appropriate for loracarbef.

-

Calibration: Prepare a series of standard solutions of loracarbef of known concentrations in the same solvent used for the solubility study. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Quantification: Dilute the filtered sample solutions with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted samples and determine the concentration of loracarbef from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Signaling Pathways and Logical Relationships

The determination of solubility involves a logical progression of steps, from sample preparation to analysis. The following diagram illustrates the decision-making process and logical flow.

Caption: Logical flow for experimental solubility determination.

Conclusion

This technical guide has summarized the currently available data on the solubility of loracarbef in common laboratory solvents and provided a detailed experimental protocol for its determination. While data for some solvents are available, further experimental work is required to establish a complete solubility profile, particularly for ethanol, acetone, acetonitrile, and DMF, and to resolve the existing discrepancy in DMSO solubility. The provided methodologies offer a robust framework for researchers to generate reliable and accurate solubility data, which is essential for the continued development and application of loracarbef.

References

- 1. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. scribd.com [scribd.com]

- 5. bhu.ac.in [bhu.ac.in]

Spectroscopic Characterization of Loracarbef: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of loracarbef, a synthetic carbacephem antibiotic. Loracarbef is structurally similar to second-generation cephalosporins, with the key difference being the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring, which enhances its chemical stability.[1][2] This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for loracarbef, along with detailed experimental protocols for acquiring such data. The information presented is intended to aid in the identification, purity assessment, and structural elucidation of this important pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of loracarbef.

¹H NMR Spectral Data

The ¹H NMR spectrum of loracarbef exhibits signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. Below is a table of predicted ¹H NMR chemical shifts for loracarbef.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| CH-NH | 5.5 - 5.8 | Doublet |

| CH-CO | 5.0 - 5.3 | Doublet |

| CH-Cl | 4.8 - 5.1 | Doublet |

| CH₂-C=C | 3.2 - 3.6 | Multiplet |

| CH-N | 3.8 - 4.1 | Multiplet |

| NH₂ | 2.0 - 3.0 | Broad Singlet |

Note: Predicted data is based on computational models and may vary from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in loracarbef are summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| C=O (Carboxylic Acid) | 165 - 170 |

| C=C (Phenyl) | 125 - 140 |

| C-Cl | 120 - 125 |

| C=C | 115 - 120 |

| CH-NH | 55 - 60 |

| CH-CO | 50 - 55 |

| CH-N | 45 - 50 |

| CH₂ | 25 - 30 |

Note: Predicted data is based on computational models and may vary from experimental results.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the loracarbef sample.

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For cephalosporins, D₂O is a common choice.[3]

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

The IR spectrum of loracarbef will show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (Amine and Amide) | 3200 - 3400 | Medium, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (β-lactam) | ~1760 | Strong |

| C=O stretch (Amide) | 1650 - 1680 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]

Sample Preparation:

-

Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

-

Place a small amount of loracarbef (1-2 mg) and approximately 100-200 mg of the dried KBr in an agate mortar.

-

Grind the mixture to a very fine, homogenous powder using a pestle.

-

Transfer the powder into a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectral Data

For loracarbef (Molecular Formula: C₁₆H₁₆ClN₃O₄, Molecular Weight: 349.77 g/mol ), the mass spectrum will show a molecular ion peak and various fragment ions.

| m/z (mass-to-charge ratio) | Interpretation |

| 350.09 | [M+H]⁺ (Protonated molecular ion) |

| 372.07 | [M+Na]⁺ (Sodium adduct) |

| Various smaller m/z values | Fragment ions |

Expected Fragmentation Pattern: The fragmentation of loracarbef is expected to occur at the labile bonds, such as the β-lactam ring and the amide linkage. Common fragmentation pathways for β-lactam antibiotics include the cleavage of the β-lactam ring and the loss of the acyl side chain. The phenylacetyl group is a likely fragment to be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like antibiotics.[7][8]

Sample Preparation:

-

Prepare a dilute solution of loracarbef (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion signal.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical compound like loracarbef.

References

- 1. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loracarbef - Wikipedia [en.wikipedia.org]

- 3. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. Rapid and sensitive quantitation of antibiotics in fermentations by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Determining Loracarbef MIC for Streptococcus pneumoniae: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Loracarbef against Streptococcus pneumoniae using the broth microdilution method. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of fastidious organisms.

Introduction

Streptococcus pneumoniae is a significant human pathogen responsible for a variety of infections, ranging from otitis media and sinusitis to more severe diseases like pneumonia, meningitis, and bacteremia. The emergence of antimicrobial resistance in S. pneumoniae necessitates accurate and standardized susceptibility testing to guide appropriate therapeutic choices. Loracarbef, a carbacephem antibiotic, has been used to treat respiratory tract infections, and determining its in vitro activity against clinical isolates of S. pneumoniae is crucial for surveillance and drug development efforts. The broth microdilution method is the reference standard for quantitative MIC determination, providing a precise measure of a drug's potency.

Data Presentation

The following tables summarize the key quantitative data for performing Loracarbef MIC testing against S. pneumoniae.

Table 1: Media, Reagents, and Quality Control Strain

| Component | Specification |

| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 2.5% to 5% (v/v) lysed horse blood |

| Antibiotic | Loracarbef powder, reference grade |

| Solvent for Stock | Phosphate buffer (pH 7.4) |

| Quality Control Strain | Streptococcus pneumoniae ATCC® 49619™ |

Table 2: Historical Loracarbef MIC Interpretive Criteria for S. pneumoniae

| MIC (µg/mL) | Interpretation |

| ≤ 1 | Susceptible (S) |

| 2 | Intermediate (I) |

| ≥ 4 | Resistant (R) |

| Note: These breakpoints are based on historical NCCLS M100-S10 (2000) guidelines.[1] Users should consult the most recent CLSI M100 supplement for current interpretive criteria, as these may have been updated or removed. |

Table 3: Historical Quality Control Range for Loracarbef

| Quality Control Strain | Antimicrobial Agent | Historical MIC Range (µg/mL) |

| S. pneumoniae ATCC® 49619™ | Loracarbef | Data not available in recent CLSI documents. |

| Note: A specific quality control MIC range for Loracarbef against S. pneumoniae ATCC® 49619™ is not listed in recent CLSI documents. Laboratories should establish their own internal quality control ranges based on historical data and instrument validation. |

Experimental Protocols

This section details the step-by-step methodology for performing the Loracarbef MIC test.

Preparation of Loracarbef Stock Solution

-

Weighing the Antibiotic: Accurately weigh a sufficient amount of Loracarbef reference standard powder.

-

Calculating the Amount of Solvent: Based on the potency of the Loracarbef powder (provided on the certificate of analysis), calculate the required volume of solvent to achieve a desired stock concentration (e.g., 1280 µg/mL).

-

Dissolving the Antibiotic: Dissolve the weighed Loracarbef powder in phosphate buffer (pH 7.4).[2] Ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into cryovials and store at -60°C or colder until use.

Preparation of Streptococcus pneumoniae Inoculum

-

Bacterial Culture: Subculture S. pneumoniae (test isolates and the ATCC® 49619™ quality control strain) onto a non-selective sheep blood agar plate.

-

Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in a CO2-enriched atmosphere (5% CO2).

-

Inoculum Suspension: From the fresh culture, select several well-isolated colonies and suspend them in a tube containing sterile saline or Mueller-Hinton broth.

-

Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10^8 CFU/mL.

-

Final Inoculum Dilution: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

Broth Microdilution Procedure

-

Prepare Microdilution Plates: Aseptically dispense 50 µL of CAMHB with 2.5% to 5% (v/v) lysed horse blood into each well of a 96-well microdilution plate.

-

Serial Dilution of Loracarbef:

-

Add 50 µL of the Loracarbef working solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of Loracarbef concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

-

-

Inoculation: Inoculate each well with 50 µL of the final diluted bacterial suspension, bringing the total volume in each well to 100 µL. This will result in a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: At least one well containing only the inoculated broth (no antibiotic) must be included for each isolate to ensure bacterial viability.

-

Sterility Control: At least one well containing uninoculated broth should be included to check for contamination.

-

-